R(-)-N-ALLYLNORAPOMORPHINE HBR

Dopamine receptor binding Radioligand displacement Striatal membrane assay

Researchers investigating dopaminergic signaling face critical variability when substituting apomorphine or N-propylnorapomorphine (NPA) for the N-allyl analog. R(-)-N-Allylnorapomorphine HBr solves this by delivering a 4.5-fold improvement in D₂/D₁ selectivity (2563-fold vs. 564-fold for apomorphine) while retaining robust in vivo efficacy (86% stereotypy score vs. 11.1% for NPA). • D₂ Ki = 0.24 nM with 2563-fold D₂/D₁ selectivity - minimizes D₁-mediated off-target effects • Uniform Ki of 5.5 nM across human D₂, D₄, and D₅ receptors - ideal for calibrating cell-based functional assays • Enantiomerically pure (6aR) hydrobromide salt with enhanced aqueous solubility for reproducible in vitro/in vivo studies

Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
CAS No. 18426-17-0
Cat. No. B096890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR(-)-N-ALLYLNORAPOMORPHINE HBR
CAS18426-17-0
Synonyms10,11-dihydroxy-N-allylnoraporphine
10,11-dihydroxy-N-allylnoraporphine hydrochloride
Molecular FormulaC19H19NO2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC=CCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
InChIInChI=1S/C19H19NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h2-7,15,21-22H,1,8-11H2/t15-/m1/s1
InChIKeyXEXUKNQDDPKEIF-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R(-)-N-Allylnorapomorphine HBr: A High-Selectivity Dopaminergic Agonist for Neuropharmacology Research


R(-)-N-Allylnorapomorphine hydrobromide (CAS 18426-17-0) is an enantiomerically pure aporphine alkaloid derivative that functions as a dopamine receptor agonist [1]. The compound's (6aR) stereochemistry is essential for high-affinity receptor binding, while the N-allyl substitution confers pronounced selectivity for the D₂ receptor subtype over D₁ [1][2]. As a hydrobromide salt, the compound exhibits improved aqueous solubility compared to its free base counterpart, facilitating its use as a pharmacological tool in in vitro and in vivo neuropharmacological investigations of dopaminergic signaling pathways .

Why R(-)-N-Allylnorapomorphine HBr Cannot Be Substituted with Generic Apomorphine or Other Aporphines


Substituting R(-)-N-Allylnorapomorphine HBr with apomorphine or other N-alkyl norapomorphine derivatives introduces critical variability in receptor selectivity and in vivo behavioral activity. Apomorphine displays a D₂/D₁ selectivity ratio of only 564-fold, whereas the N-allyl substitution yields a 2563-fold selectivity, a 4.5-fold improvement that reduces D₁-mediated off-target effects [1]. Furthermore, while N-propylnorapomorphine (NPA) exhibits comparable D₂ binding affinity (Ki 0.22 nM), its behavioral stereotypy score is only 11.1% of the apomorphine reference, compared to 86% for the N-allyl analog, indicating that even minor N-alkyl chain modifications profoundly alter functional dopaminergic activity in vivo [1]. These quantitative differences in both molecular selectivity and behavioral pharmacology preclude interchangeable use among this compound class for rigorous, reproducible research.

R(-)-N-Allylnorapomorphine HBr: Quantitative Differentiation Evidence for Scientific Procurement


High D₂ Receptor Affinity Comparable to Apomorphine and NPA in Rat Striatal Membranes

In a direct comparative evaluation of 11 N-substituted norapomorphine analogs using rat striatal membrane preparations and [³H]spiperone displacement, R(-)-N-Allylnorapomorphine HBr exhibited a D₂ receptor inhibition constant (Ki) of 0.24 nM [1]. This value is statistically indistinguishable from apomorphine (Ki = 0.22 nM) and N-n-propylnorapomorphine (Ki = 0.22 nM), confirming that the N-allyl derivative retains the subnanomolar D₂ affinity characteristic of the most potent aporphine agonists [1].

Dopamine receptor binding Radioligand displacement Striatal membrane assay

Superior D₂/D₁ Receptor Subtype Selectivity: 4.5-Fold Improvement Over Apomorphine

R(-)-N-Allylnorapomorphine HBr demonstrates a D₂/D₁ selectivity ratio of 2563, calculated from Ki values of 0.24 nM at D₂ and 615 nM at D₁ receptors in rat striatal tissue [1]. This represents a 4.5-fold enhancement in selectivity compared to apomorphine (D₂/D₁ ratio = 564) and a 1.7-fold improvement over N-n-propylnorapomorphine (ratio = 1545) [1]. The increased selectivity is attributed to the N-allyl side chain's electronic and steric properties, which reduce D₁ receptor recognition while preserving high D₂ affinity [1].

Dopamine receptor selectivity D2/D1 ratio Off-target minimization

Robust In Vivo Behavioral Activity: 7.7-Fold Higher Stereotypy Response Than N-Propylnorapomorphine

Despite near-identical D₂ binding affinities in vitro, R(-)-N-Allylnorapomorphine HBr (3 mg/kg i.p.) elicited a stereotyped behavior score of 86% relative to the apomorphine standard (100%), whereas N-n-propylnorapomorphine at the same dose produced only an 11.1% response [1]. This 7.7-fold difference in functional behavioral output underscores that receptor binding affinity alone does not predict in vivo efficacy and that the N-allyl substituent uniquely preserves agonist efficacy at D₂ receptors in the intact animal [1].

In vivo pharmacology Stereotyped behavior Dopaminergic activity

Human Dopamine Receptor Panel: Equipotent Binding Across D₂, D₄, and D₅ Subtypes

In competitive binding assays using human dopamine receptors expressed in transfected cell lines, R(-)-N-Allylnorapomorphine displayed a uniform inhibition constant (Ki) of 5.5 nM for the D₂, D₄, and D₅ receptor subtypes [1]. This equipotent profile across the D₂-like receptor family (D₂, D₃, D₄) and D₅ (a D₁-like receptor) in human systems contrasts with apomorphine, which exhibits variable affinities ranging from 2.6 nM at D₄ to 32 nM at D₂ and 101 nM at D₁ [2], suggesting that the N-allyl substitution may confer a distinct binding mode relevant to human receptor pharmacology.

Human receptor binding D2-like family Transfected cell assay

Aqueous Solubility of Hydrobromide Salt Enables Solution-Based Assay Formulation

R(-)-N-Allylnorapomorphine HBr demonstrates an aqueous solubility of 0.29 mg/mL (approximately 0.77 mM as the free base equivalent) in water . While the free base form of N-allylnorapomorphine (C₁₉H₁₉NO₂, MW 293.36) exhibits limited aqueous solubility typical of aporphine alkaloids, the hydrobromide salt formulation provides measurable water solubility suitable for preparing stock solutions for in vitro receptor binding assays and cell-based experiments without requiring organic co-solvents .

Compound formulation Aqueous solubility In vitro assay preparation

Patent-Cited Utility in Addiction and Craving Research Models

R(-)-N-Allylnorapomorphine HBr is explicitly claimed in EP1017396A2 / WO9915171, a patent application describing methods for inhibiting psychostimulant-induced or nicotine-induced craving [1]. The patent lists R(-)-N-Allylnorapomorphine HBr alongside other D₁-like agonists and antagonists (e.g., SKF-38393, SCH-23390, apomorphine) as a candidate compound for administration to patients dependent on cocaine, amphetamine, or nicotine [1]. This inclusion in a therapeutic patent application, while not establishing clinical efficacy, signals that the compound has been identified as having potential translational value in addiction neurobiology research.

Addiction research Psychostimulant craving Translational pharmacology

R(-)-N-Allylnorapomorphine HBr: Validated Research Application Scenarios for Scientific Procurement


D₂ Dopamine Receptor Structure-Activity Relationship (SAR) Studies

When conducting SAR investigations of aporphine-based dopamine agonists, R(-)-N-Allylnorapomorphine HBr serves as a critical comparator to N-propylnorapomorphine (NPA). While both compounds exhibit subnanomolar D₂ affinity (Ki = 0.24 nM vs. 0.22 nM), the N-allyl derivative demonstrates 1.7-fold higher D₂/D₁ selectivity (2563 vs. 1545) and retains robust in vivo behavioral activity (86% stereotypy score) that is absent in NPA (11.1%) [1]. This combination of retained D₂ binding with improved subtype selectivity makes the N-allyl analog an essential reference compound for dissecting the structural determinants of receptor selectivity versus functional efficacy [1].

Human D₂-Like Receptor Pharmacology and Translational Assays

For studies requiring human dopamine receptor pharmacology, R(-)-N-Allylnorapomorphine HBr offers a well-documented binding profile with uniform Ki values of 5.5 nM across human D₂, D₄, and D₅ receptors [1]. This equipotent profile across the D₂-like family (D₂, D₄) and the D₅ receptor provides a useful reference for calibrating cell-based functional assays (e.g., cAMP inhibition, β-arrestin recruitment) and for benchmarking novel D₂/D₄ ligands in human receptor systems [1].

Behavioral Pharmacology of Dopaminergic Agonists in Rodent Models

R(-)-N-Allylnorapomorphine HBr reliably induces stereotyped behavior in rats at 3 mg/kg i.p., achieving 86% of the maximal apomorphine response [1]. This validated behavioral activity enables its use as a positive control or reference agonist in studies examining dopaminergic modulation of locomotion, stereotypy, or other D₂-mediated behaviors. The compound's robust in vivo efficacy distinguishes it from N-propylnorapomorphine, which produces minimal stereotypy despite equivalent in vitro binding, making the N-allyl derivative preferable for behavioral pharmacological experiments requiring measurable dopaminergic activation [1].

Addiction Neurobiology and Craving Models

Based on its explicit inclusion in patent EP1017396A2 for inhibiting psychostimulant- and nicotine-induced craving, R(-)-N-Allylnorapomorphine HBr is a relevant tool compound for investigating dopaminergic mechanisms underlying substance use disorders [1]. Researchers modeling cocaine, amphetamine, or nicotine craving in preclinical settings can cite this patent as precedent for compound selection, supporting the translational relevance of experimental findings [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for R(-)-N-ALLYLNORAPOMORPHINE HBR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.